molecular formula C12H24N2O2 B1479166 3-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one CAS No. 2097996-63-7

3-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one

Cat. No.: B1479166
CAS No.: 2097996-63-7
M. Wt: 228.33 g/mol
InChI Key: JXQDIQBAKCZTTP-UHFFFAOYSA-N
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Description

3-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibiotic Development

The compound has been mentioned as a key intermediate in the development of antibiotics such as premafloxacin, aimed at combating pathogens significant in veterinary medicine. The synthesis involves stereoselective processes that are both practical and efficient, showcasing its potential in pharmaceutical manufacturing (Fleck et al., 2003).

Ligand Chemistry and Metal Complex Formation

The molecule is structurally related to compounds involved in the formation of metal complexes. Research on similar amines demonstrates the nuanced interplay between arm length and molecular interactions in shaping the formation and structure of Cu(II) complexes. These insights help to understand how subtle structural variations can profoundly impact the chemistry and potential applications of such complexes (Keypour et al., 2015).

Crystallography and Structural Analysis

The compound's structural kinship to cathinones has been leveraged in crystallographic studies to understand better the molecular geometries and interactions of cathinones. This research is crucial for drug design and understanding substance properties at the molecular level (Nycz et al., 2011).

Conformational Analysis

Conformational analyses of related compounds have been carried out to understand better the spatial arrangement of molecules and how it affects their physical and chemical properties. This kind of analysis is critical in drug design and materials science (Nitek et al., 2020).

Synthetic Chemistry and Drug Development

The compound's structural analogs have been used in synthetic chemistry pathways to create heterocyclic systems. These pathways are instrumental in developing new therapeutic agents, showcasing the potential utility of similar structures in medicinal chemistry (Pirnat et al., 2010).

Properties

IUPAC Name

3-amino-1-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-4-16-8-10-7-14(9-12(10,2)3)11(15)5-6-13/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQDIQBAKCZTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1(C)C)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
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3-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
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3-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
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3-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
Reactant of Route 5
3-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
Reactant of Route 6
3-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.